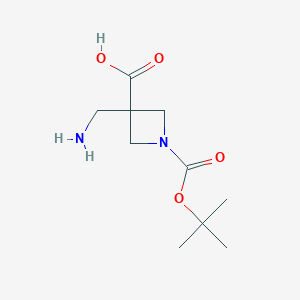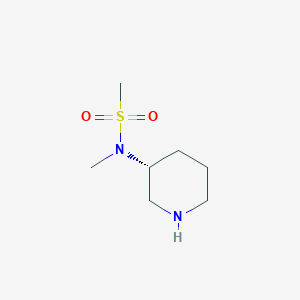![molecular formula C6H4ClN3 B1403498 2-Chloropyrrolo[2,1-f][1,2,4]triazine CAS No. 1363383-25-8](/img/structure/B1403498.png)
2-Chloropyrrolo[2,1-f][1,2,4]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloropyrrolo[2,1-f][1,2,4]triazine (CPT) is a heterocyclic aromatic compound that has been studied for its potential applications in the areas of synthetic organic chemistry and medicinal chemistry. CPT has been found to be a useful reagent for a variety of organic reactions, including the synthesis of a variety of heterocycles. CPT also has potential applications in medicinal chemistry, as it has been studied for its potential to act as an inhibitor of enzymes involved in the synthesis of bioactive molecules.
Aplicaciones Científicas De Investigación
Synthesis and Production
The compound 2-Chloropyrrolo[2,1-f][1,2,4]triazine is a crucial regulatory starting material in the production of antiviral drugs like remdesivir. Recent research has developed a synthetic methodology using basic compounds such as pyrrole, chloramine, and formamidine acetate. This process has been optimized for safety, control of impurities, and scalability for large-scale production (Roy et al., 2021).
Medicinal Chemistry
2-Chloropyrrolo[2,1-f][1,2,4]triazine derivatives exhibit a range of biological activities, making them versatile in drug discovery. They have shown potential as inhibitors for various kinases, including VEGFR-2, EGFR, and others, indicating their significance in creating targeted therapies for diseases like cancer. The scaffold's adaptability allows for structural modifications, leading to the discovery of compounds with enhanced potency and specificity (Song et al., 2013). For instance, the discovery of BMS-540215, a potent VEGFR-2 inhibitor, demonstrates the practical application of this compound in preclinical studies for solid tumor treatment (Bhide et al., 2006).
Chemical Synthesis
Innovative synthetic methodologies for 2-Chloropyrrolo[2,1-f][1,2,4]triazine derivatives have been developed. For instance, a diversity-oriented approach combined pot, atom, and step economy (PASE) to create 2-heteroaryl-substituted derivatives, indicating the compound's versatility and adaptability in chemical synthesis (Xiang et al., 2013). Another study explored regio- and diastereoselective 1,3-dipolar cycloadditions to create polysubstituted derivatives, showcasing the compound's potential in complex chemical reactions (Galeta et al., 2022).
Propiedades
IUPAC Name |
2-chloropyrrolo[2,1-f][1,2,4]triazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-8-4-5-2-1-3-10(5)9-6/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBYYANMFBLKFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C=NC(=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloropyrrolo[2,1-f][1,2,4]triazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzyl [(1R)-2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate](/img/structure/B1403423.png)
![2-Oxa-5-azaspiro[3.5]nonane oxalate](/img/structure/B1403425.png)
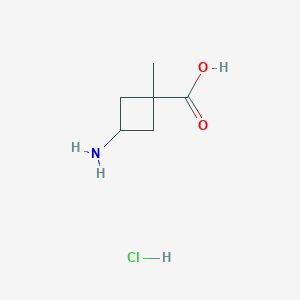
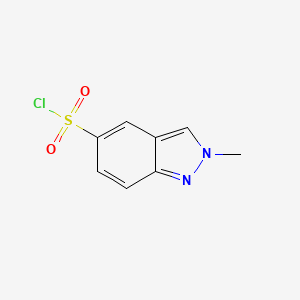
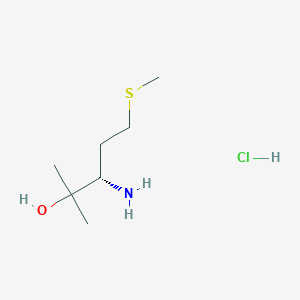
![2-Methyl-7-azaspiro[3.5]nonan-2-OL](/img/structure/B1403429.png)
![Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride](/img/structure/B1403430.png)
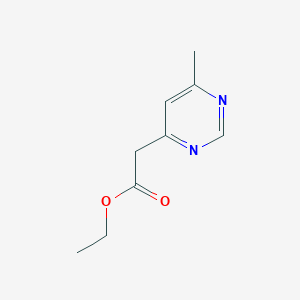
![6-(Methylamino)-2-oxa-spiro[3.3]heptane](/img/structure/B1403433.png)
